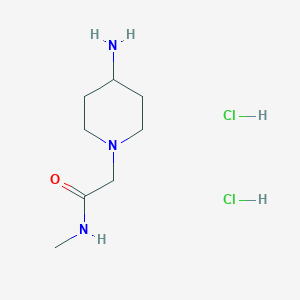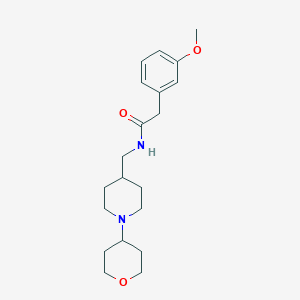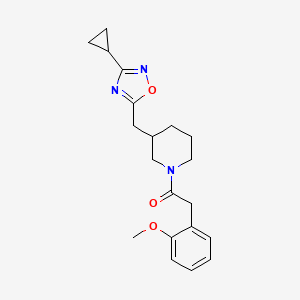
methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Carbocyclization
Gimazetdinov et al. (2017) explored the intramolecular carbocyclization of methyl prop-2-enoate derivatives, resulting in the formation of bicyclohexene structures, with potential implications for synthesizing complex molecular architectures Gimazetdinov et al., 2017.
Synthesis of α-Methylidene-β-lactams
Buchholz and Hoffmann (1991) discussed the transformation of methyl prop-2-enoates into α-methylidene-β-lactams, highlighting the significance in synthesizing compounds with potential pharmacological activities Buchholz & Hoffmann, 1991.
Structural Analysis and Spectrometric Identification
Johnson et al. (2006) synthesized and analyzed ethyl prop-2-enoate derivatives, providing insights into molecular structures and spectrometric properties that could inform the development of new compounds Johnson et al., 2006.
Sulfonation and Synthesis
Hirst and Parsons (2003) focused on the sulfonation of methyl prop-2-enoate, a process that could be pivotal in creating various chemical entities for different applications Hirst & Parsons, 2003.
Photoalignment in Liquid Crystals
Hegde et al. (2013) investigated prop-2-enoates for their role in the photoalignment of nematic liquid crystals, suggesting potential applications in liquid crystal display (LCD) technology Hegde et al., 2013.
Prostanoid Synthesis
Valiullina et al. (2019) synthesized methyl prop-2-enoate derivatives for use in prostanoid synthesis, indicating a possible application in the development of prostaglandin-related drugs Valiullina et al., 2019.
Crystal Packing Analysis
Zhang et al. (2011) analyzed the crystal packing of ethyl prop-2-enoate derivatives, uncovering interactions like N⋯π and O⋯π, which could be crucial for understanding molecular assembly and design Zhang et al., 2011.
Synthesis and Characterization for Pharmaceutical Applications
Murugavel et al. (2016) synthesized and characterized a methyl prop-2-enoate derivative, assessing its potential as a bioactive agent with antimicrobial properties and its potential inhibition of penicillin-binding protein Murugavel et al., 2016.
Properties
IUPAC Name |
methyl (Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWSGIMPIFCBE-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC(=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)



![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)
![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)


![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)

